molecular formula C19H20O2 B14344947 9-(Diethoxymethyl)phenanthrene CAS No. 94650-46-1

9-(Diethoxymethyl)phenanthrene

Cat. No.: B14344947
CAS No.: 94650-46-1
M. Wt: 280.4 g/mol
InChI Key: RPALXIAEQMSSPD-UHFFFAOYSA-N
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Description

9-(Diethoxymethyl)phenanthrene is a phenanthrene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 9-position of the aromatic core. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is known for its stability, aromaticity, and reactivity at the 9- and 10-positions due to electron-rich regions in the fused ring system . The diethoxymethyl substituent introduces steric bulk and electron-donating ethoxy groups, which influence solubility, spectroscopic properties, and chemical reactivity.

Properties

CAS No.

94650-46-1

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

9-(diethoxymethyl)phenanthrene

InChI

InChI=1S/C19H20O2/c1-3-20-19(21-4-2)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13,19H,3-4H2,1-2H3

InChI Key

RPALXIAEQMSSPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC2=CC=CC=C2C3=CC=CC=C31)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diethoxymethyl)phenanthrene typically involves the functionalization of phenanthrene at the 9-position. One common method is the reaction of phenanthrene with diethoxymethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 9-(Diethoxymethyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.

    Substitution: Bromine, sulfuric acid for sulfonation, acetyl chloride for acylation.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene, 9-acetylphenanthrene.

Comparison with Similar Compounds

9,10-Dimethoxyphenanthrene ()
  • Structure : Methoxy groups at 9- and 10-positions.
  • Synthesis: Achieved via reduction of 9,10-phenanthrenequinone followed by methylation with dimethyl sulfate (80% yield).
9-Acetylphenanthrene ()
  • Structure : Acetyl group (-COCH₃) at the 9-position.
  • Properties : The electron-withdrawing acetyl group reduces aromatic reactivity, contrasting with the electron-donating diethoxymethyl group.
  • Applications : Acetyl derivatives are intermediates in pharmaceutical synthesis, whereas diethoxymethyl groups may serve as protecting groups or enhance fluorescence.
9-[(E)-2-Phenylethenyl]phenanthrene Derivatives ()
  • Structure : Extended conjugation via ethenyl linkages (e.g., FEN-CN, FEN-SCH₃).
  • Spectroscopy : Absorbance up to 420 nm due to conjugation, whereas diethoxymethyl groups may exhibit hypochromic shifts (e.g., λmax ~350–400 nm) depending on solvent .
9,10-Dihydrophenanthrene Derivatives ()
  • Structure : Saturated 9,10-positions (e.g., 9,10-dihydrophenanthrene).
  • Reactivity : Reduced aromaticity increases susceptibility to addition reactions, unlike the fully aromatic diethoxymethyl derivative.

Physicochemical Properties

Table 1: Comparative Properties of Phenanthrene Derivatives
Compound Substituent(s) λmax (nm) Solubility Synthesis Yield Key Applications
9-(Diethoxymethyl)phenanthrene -CH(OCH₂CH₃)₂ ~380–400* Moderate (organic solvents) N/A Fluorescent probes, organic electronics
9,10-Dimethoxyphenanthrene -OCH₃ (9,10) 350 Low 80% Ligands, intermediates
9-Acetylphenanthrene -COCH₃ 320 Low N/A Pharmaceutical synthesis
FEN-SCH₃ () -SCH₃ (ethenyl-linked) 420 High 72–84% Photosensitizers, 3D printing resins
9,10-Dihydrophenanthrene Saturated 9,10-positions 280 High 70–85% Biomarkers, drug delivery

*Inferred from analogous compounds in .

Reactivity and Stability

  • Electrophilic Substitution : The 9-position in phenanthrene is highly reactive toward electrophiles. Diethoxymethyl groups may direct further substitution to adjacent positions due to steric and electronic effects, similar to methoxy derivatives .
  • Biodegradation : Methylphenanthrenes with substituents at the 9-position (e.g., 9-methylphenanthrene) exhibit higher resistance to microbial degradation compared to 1- or 2-methyl isomers . The diethoxymethyl group’s bulk may further impede enzymatic cleavage.
  • Thermal Stability : Ethoxy groups generally enhance thermal stability compared to labile substituents like nitro or acetyl groups .

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